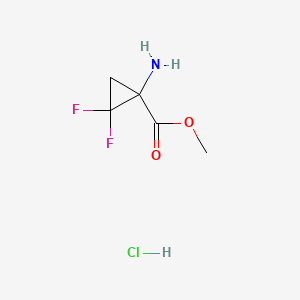

Methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride

Description

Methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride is a cyclopropane derivative characterized by a strained three-membered ring structure substituted with fluorine, amino, and ester functional groups. Its molecular formula is C₆H₁₀ClF₂NO₂, with a molecular weight of 201.60 g/mol and a purity of 95% .

Properties

CAS No. |

2866307-32-4 |

|---|---|

Molecular Formula |

C5H8ClF2NO2 |

Molecular Weight |

187.57 g/mol |

IUPAC Name |

methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C5H7F2NO2.ClH/c1-10-3(9)4(8)2-5(4,6)7;/h2,8H2,1H3;1H |

InChI Key |

CIIVEGJRBPQHPP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CC1(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the reaction of difluorocarbene with an appropriate olefin to form the difluorocyclopropane ring . The amino group is then introduced through nucleophilic substitution reactions, and the esterification of the carboxylic acid group is achieved using methanol in the presence of acid catalysts .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the use of high-pressure reactors and precise temperature control to facilitate the cyclopropanation and subsequent functionalization steps . The final product is typically purified through crystallization or chromatography techniques to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of novel agrochemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s stability and bioavailability, allowing it to effectively modulate biological pathways . The amino group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and physicochemical differences between the target compound and related cyclopropane derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features | Potential Applications |

|---|---|---|---|---|---|

| Methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride | C₆H₁₀ClF₂NO₂ | 201.60 | Not specified | Difluorocyclopropane core; ester and amino groups; 95% purity | Undocumented |

| (1R,2R)-1-amino-2-(difluoromethyl)-N-(1-methylcyclopropylsulfonyl)cyclopropanecarboxamide hydrochloride | C₉H₁₅ClF₂N₂O₃S | 304.75 | 1360828-80-3 | Sulfonyl group; carboxamide; higher density (1.442 g/cm³ at 20°C) | Pharmaceuticals |

| Milnacipran Hydrochloride | Not fully specified | Not specified | 101152-94-7 | Phenyl-substituted cyclopropane; diethylamino and carboxamide groups | Antidepressant |

| Cyclanilide (1-(((2,4-dichlorophenyl)amino)carbonyl) cyclopropanecarboxylic acid) | C₁₁H₈Cl₂N₂O₃ | Not specified | Not specified | Dichlorophenyl group; carboxylic acid | Plant growth regulator |

| 1,1-difluorohex-5-en-3-amine hydrochloride | C₆H₁₂ClF₂N | 171.62 | Not specified | Linear aliphatic chain; difluoro and amine groups | Undocumented |

Key Differences and Implications

Cyclopropane Core Modifications

- In contrast, the compound from adds a difluoromethyl group and a sulfonyl moiety, increasing molecular weight and possibly altering solubility .

- Functional Groups: The target’s methyl ester and amino groups contrast with Milnacipran’s carboxamide and diethylamino groups, which are critical for its serotonin-norepinephrine reuptake inhibition (antidepressant activity) .

Physicochemical Properties

- Molecular Weight : The target compound (201.60 g/mol) is lighter than the sulfonyl derivative in (304.75 g/mol), suggesting differences in bioavailability or synthetic complexity.

- Purity : The target’s 95% purity matches standard laboratory-grade materials, though purity data for other compounds are unavailable for direct comparison.

Research Findings and Trends

- Synthetic Accessibility: The target compound’s synthesis likely involves cyclopropanation via [2+1] cycloaddition or ring-closing strategies, similar to methods for Milnacipran . Fluorination may require specialized reagents like DAST (diethylaminosulfur trifluoride).

- Stability: Fluorine’s electronegativity stabilizes the cyclopropane ring against ring-opening reactions, a advantage over non-fluorinated analogs like 1,1-difluorohex-5-en-3-amine hydrochloride .

Biological Activity

Methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride (CAS No. 2866307-32-4) is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, highlighting its mechanism of action, stability, and potential applications in pharmacology.

- Molecular Formula : CHClFNO

- Molecular Weight : 188 Da

- LogP : 0.09

- Polar Surface Area : 52 Å

- Hydrogen Bond Donors : 1

- Hydrogen Bond Acceptors : 2

This compound is primarily studied for its role as an inhibitor of ACC (1-aminocyclopropane-1-carboxylic acid) deaminase. Research indicates that it acts as a slow-dissociating inhibitor with a submicromolar affinity for the enzyme, which is crucial in the biosynthesis of ethylene in plants. This inhibition can lead to alterations in plant growth and development by affecting ethylene levels .

Stability and Decomposition

One notable aspect of this compound is its stability under physiological conditions. Studies have shown that this compound decomposes via specific-base catalysis to form 3-fluoro-2-oxobut-3-enoic acid at a rate constant of . This decomposition can influence its biological activity and efficacy as an inhibitor .

Biological Activity

The biological activity of this compound extends beyond plant physiology. The incorporation of fluorine atoms in its structure enhances its interaction with biological targets, potentially leading to novel therapeutic applications. Fluorinated compounds are known to exhibit improved metabolic stability and bioavailability, making them attractive candidates for drug development .

Case Studies

- ACC Deaminase Inhibition :

-

Fluorinated Compounds in Drug Design :

- Research highlights the role of fluorinated cyclopropanes in medicinal chemistry, showcasing their ability to modify pharmacokinetic properties and enhance binding affinity to target proteins . Methyl 1-amino-2,2-difluorocyclopropane derivatives have been explored for potential use in treating various diseases due to their unique reactivity profiles.

Comparative Analysis

| Property | This compound | Other Fluorinated Cyclopropanes |

|---|---|---|

| Molecular Weight | 188 Da | Varies (typically higher) |

| ACC Deaminase Inhibition | Submicromolar affinity | Varies |

| Stability Under Physiological Conditions | Decomposes at | Generally more stable |

| Applications | Plant growth regulation | Broad pharmaceutical applications |

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing Methyl 1-amino-2,2-difluorocyclopropane-1-carboxylate hydrochloride?

- Methodological Answer : The synthesis typically involves cyclopropanation reactions using methacrylic acid derivatives and diazo compounds as precursors. For example, asymmetric synthesis techniques (e.g., chiral auxiliaries or catalysts) are critical to achieving the desired stereochemistry . Post-cyclopropanation steps include functional group modifications (e.g., introduction of the amino group via reductive amination) followed by hydrochloride salt formation under acidic conditions. Yield optimization often requires temperature-controlled reactions and purification via recrystallization .

Q. How does the cyclopropane ring influence the compound’s reactivity and stability?

- Methodological Answer : The cyclopropane ring introduces significant ring strain, enhancing reactivity in ring-opening reactions or nucleophilic substitutions. Stability is maintained through electron-withdrawing groups (e.g., difluoromethyl and carboxylate) that reduce strain-induced decomposition. Computational studies (e.g., DFT calculations) are recommended to assess strain energy and predict reaction pathways .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming stereochemistry and fluorine substitution. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration. Purity is assessed via HPLC with UV detection, using acetonitrile/water gradients for separation .

Advanced Research Questions

Q. How can researchers address challenges in stereochemical control during synthesis?

- Methodological Answer : Asymmetric catalysis (e.g., Evans’ oxazaborolidine catalysts) or chiral pool strategies (using enantiopure starting materials) can enforce stereocontrol. Monitoring enantiomeric excess (EE) via chiral HPLC or polarimetry is essential. Contradictions in reported EE values may arise from solvent polarity effects or catalyst degradation, necessitating reaction condition optimization .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Variability in biological assays (e.g., enzyme inhibition or receptor binding) may stem from differences in assay conditions (pH, temperature) or impurity profiles. Cross-validation using orthogonal assays (e.g., SPR vs. fluorescence polarization) and rigorous batch-to-batch purity analysis (via LC-MS) are recommended .

Q. How does the difluoromethyl group modulate interactions with biological targets?

- Methodological Answer : The difluoromethyl group enhances metabolic stability and binding affinity via hydrophobic interactions and fluorine-specific effects (e.g., dipole interactions). Molecular docking simulations (using software like AutoDock Vina) paired with mutagenesis studies can identify key residues in target proteins. Comparative studies with non-fluorinated analogs are critical to isolate fluorine’s role .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer : Store under inert gas (argon) at –20°C to prevent hydrolysis of the cyclopropane ring. Use desiccants to avoid moisture absorption. Safety Data Sheets (SDS) recommend PPE (gloves, goggles) due to potential irritancy. Decomposition products can be monitored via TGA-DSC analysis .

Data Interpretation and Optimization

Q. How should researchers interpret conflicting NMR data for this compound?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects, pH variations (in D₂O vs. CDCl₃), or dynamic processes (e.g., ring puckering). Variable-temperature NMR can resolve conformational exchange broadening. Referencing calculated chemical shifts (via Gaussian or ACD/Labs) aids in peak assignment .

Q. What experimental designs optimize yield in multi-step syntheses?

- Methodological Answer : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, catalyst loading). For example, a Box-Behnken design can optimize cyclopropanation yield by varying diazo compound equivalents and temperature. Process Analytical Technology (PAT) tools (e.g., in-situ IR) enable real-time monitoring .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 201.60 g/mol (calculated via HRMS) | |

| Key NMR Shifts (¹⁹F) | –120 to –125 ppm (coupled with cyclopropane protons) | |

| HPLC Purity Threshold | ≥95% (ACN:H₂O, 0.1% TFA) | |

| Thermal Decomposition | Onset at 150°C (TGA-DSC) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.